molecular formula C18H35NO B452026 N-(2,3-dimethylcyclohexyl)decanamide

N-(2,3-dimethylcyclohexyl)decanamide

Cat. No.: B452026
M. Wt: 281.5g/mol
InChI Key: ZAMBMASBQYCKLB-UHFFFAOYSA-N
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Description

N-(2,3-Dimethylcyclohexyl)decanamide is a synthetic amide derivative characterized by a decanamide backbone substituted with a 2,3-dimethylcyclohexyl group. For instance, compounds like N-(2,3-dihydroxypropyl)decanamide () and 1,3-Benzodioxole-5-carboxamide, N-(2,3-dimethylcyclohexyl)- () share functional similarities, enabling comparative analysis.

Properties

Molecular Formula

C18H35NO

Molecular Weight

281.5g/mol

IUPAC Name

N-(2,3-dimethylcyclohexyl)decanamide

InChI

InChI=1S/C18H35NO/c1-4-5-6-7-8-9-10-14-18(20)19-17-13-11-12-15(2)16(17)3/h15-17H,4-14H2,1-3H3,(H,19,20)

InChI Key

ZAMBMASBQYCKLB-UHFFFAOYSA-N

SMILES

CCCCCCCCCC(=O)NC1CCCC(C1C)C

Canonical SMILES

CCCCCCCCCC(=O)NC1CCCC(C1C)C

Origin of Product

United States

Comparison with Similar Compounds

Table 1: Structural and Molecular Comparison

Compound Name Molecular Formula Molecular Weight Key Substituents Applications/Findings
N-(2,3-Dimethylcyclohexyl)decanamide C₁₈H₃₅NO 281.48 (calc.) 2,3-Dimethylcyclohexyl, decanamide Hypothesized surfactant or lipid modulator (inferred from analogs)
N-(2,3-Dihydroxypropyl)decanamide C₁₃H₂₇NO₃ 246.21 (exp.) 2,3-Dihydroxypropyl, decanamide Cosmetic agent (promotes lipid biosynthesis)
1,3-Benzodioxole-5-carboxamide, N-(2,3-dimethylcyclohexyl)- C₁₆H₂₁NO₃ 275.34 2,3-Dimethylcyclohexyl, benzodioxole-carboxamide Unknown (structural analog)
2,3-Dimethylcyclohexyl N,N-dimethylphosphoramidocyanidate C₁₁H₂₂N₂OP 245.28 2,3-Dimethylcyclohexyl, phosphoramidate Chemical intermediate (phosphoramidate synthesis)

Physicochemical Properties

  • Solubility : The 2,3-dimethylcyclohexyl group in this compound likely reduces water solubility compared to N-(2,3-dihydroxypropyl)decanamide, which benefits from hydrophilic hydroxyl groups (78% yield in aqueous biocatalytic synthesis) .

Research Findings and Industrial Relevance

  • Synthetic Routes : While N-(2,3-dihydroxypropyl)decanamide is synthesized biocatalytically (78% yield) , the dimethylcyclohexyl variant may require multi-step organic synthesis, similar to phosphoramidate intermediates in .
  • Toxicity and Safety : Phosphoramidate analogs () highlight the importance of substituent choice; the dimethylcyclohexyl group in decanamide may reduce toxicity compared to phosphorus-containing derivatives.

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